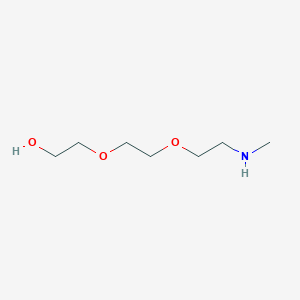
Hydroxy-PEG2-methylamine
Overview
Description
Hydroxy-PEG2-methylamine is a PEG derivative containing a hydroxyl group with a methylamine group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
This compound is a PEG linker containing a hydroxyl group with a methylamine group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc .Molecular Structure Analysis
The molecular formula of this compound is C7H17NO3 . The molecular weight is 163.21 g/mol . The IUPAC name is 2-[2-[2-(methylamino)ethoxy]ethoxy]ethanol . The InChI is InChI=1S/C7H17NO3/c1-8-2-4-10-6-7-11-5-3-9/h8-9H,2-7H2,1H3 . The InChIKey is OJIGMRILIXVTEA-UHFFFAOYSA-N . The Canonical SMILES is CNCCOCCOCCO .Chemical Reactions Analysis
The methylamine group in this compound is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Physical And Chemical Properties Analysis
The molecular weight of this compound is 163.21 g/mol . The XLogP3-AA is -1.2 . The Hydrogen Bond Donor Count is 2 . The Hydrogen Bond Acceptor Count is 4 . The Rotatable Bond Count is 8 . The Exact Mass is 163.12084340 g/mol . The Monoisotopic Mass is 163.12084340 g/mol . The Topological Polar Surface Area is 50.7 Ų . The Heavy Atom Count is 11 . The Formal Charge is 0 . The Complexity is 70.7 .Scientific Research Applications
Alternative to PEG in Pharmaceutical and Biomedical Applications
Poly(ethylene glycol)s (PEG) are extensively used in pharmaceutical and biomedical sectors. However, the emergence of antibodies against PEG has prompted the exploration of alternatives like Poly(2-oxazoline)s (POx), with poly(2-methyl-2-oxazoline)s and poly(2-ethyl-2-oxazoline)s being promising candidates. Their hydrodynamic properties and characteristics derived from light scattering experiments are vital for their application in solution behavior (Grube et al., 2018).
Antibacterial Systems and Wound Healing
Research has developed biocompatible antibacterial systems based on polyethylene glycol functionalized molybdenum disulfide nanoflowers (PEG-MoS2 NFs). These systems exhibit near-infrared (NIR) absorption and peroxidase-like activity, catalyzing the decomposition of H2O2 to generate hydroxyl radicals (·OH) for enhanced antibacterial activity and wound healing. This combines catalysis with NIR photothermal effect for effective in vitro and in vivo antibacterial applications (Yin et al., 2016).
Drug Nanocarriers
Diblock and triblock copolymers of dioxanone and methyl dioxanone (MeDX) were synthesized using hydroxyl-terminated PEG as macroinitiator, showing amphiphilic behavior in water and forming core–shell micelles. These micelles could load anti-inflammatory drugs like ketoprofen, offering a controlled drug delivery system with potential for various therapeutic applications (Jeetah et al., 2012).
Modulating Antibody Pharmacokinetics
Hydrophilic polymers, notably PEGylation, have been used to enhance the pharmacokinetics of antibodies by increasing blood half-life, stability, and bioavailability. This approach also shows potential for reduced immunogenicity and enhanced targeting, although alternatives are being explored due to PEG's non-biodegradability (Chen et al., 2011).
Capsule Materials Development
Studies on blends of hydroxypropyl methylcellulose (HPMC) with hydroxypropyl starch (HPS) and polyethylene glycol (PEG) as a plasticizer have shown potential for use as hard capsule materials. This research explores the compatibility, mechanical properties, and potential pharmaceutical applications of these blends (Zhang et al., 2013).
Safety and Hazards
Future Directions
Hydroxy-PEG2-methylamine plays a significant role in pharmaceutical research and development . It is composed of a PEG chain, which can improve the water solubility, stability, and bioavailability of drugs . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . This suggests that this compound could have potential applications in drug delivery systems .
Mechanism of Action
Target of Action
Hydroxy-PEG2-methylamine is a PEG derivative that contains a hydroxyl group and a methylamine group . The primary targets of this compound are carboxylic acids and carbonyls (ketone, aldehyde), with which the methylamine group can react .
Mode of Action
The hydrophilic PEG spacer in this compound increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde), etc .
Pharmacokinetics
This compound is composed of a PEG chain, which can improve the water solubility, stability, and bioavailability of drugs . This compound is used to modify the surface of drugs or particles, enabling targeted drug delivery to specific cells or tissues . This modification can enhance the pharmacokinetics and efficacy of drugs, while also reducing toxicity and immunogenicity .
Result of Action
Given its role in drug delivery, it can be inferred that the compound’s action would result in enhanced drug efficacy and reduced toxicity .
Action Environment
It’s known that the compound is stored at -20°c , suggesting that temperature could be a factor influencing its stability
Biochemical Analysis
Biochemical Properties
Hydroxy-PEG2-methylamine plays a significant role in various biochemical reactions. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde), and other biomolecules . This compound interacts with enzymes such as carboxylases and dehydrogenases, forming stable amide linkages that can alter enzyme activity. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and electrostatic interactions, influencing their structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by modifying the activity of enzymes and receptors involved in these pathways. For example, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound can impact cellular metabolism by modifying the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The hydroxyl group can form hydrogen bonds with biomolecules, while the methylamine group can form covalent bonds with carboxylic acids, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and protein function, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance enzyme activity and improve cellular function. At high doses, this compound can have toxic effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as carboxylases and dehydrogenases, influencing their activity and altering metabolic flux. The compound can also affect metabolite levels by modifying the activity of metabolic enzymes, leading to changes in the concentrations of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s hydrophilic PEG spacer increases its solubility in aqueous media, facilitating its transport within cells .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function. The compound can be directed to specific organelles through targeting signals and post-translational modifications. This subcellular localization is crucial for its activity, as it allows this compound to interact with specific biomolecules and influence cellular processes .
properties
IUPAC Name |
2-[2-[2-(methylamino)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3/c1-8-2-4-10-6-7-11-5-3-9/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIGMRILIXVTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


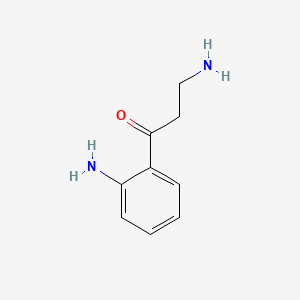

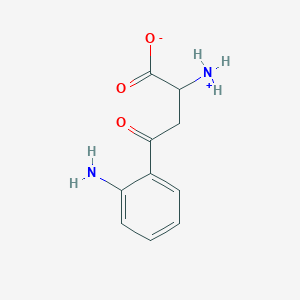
![2-[3-methoxy-2-propoxy-5-[(2R,5R)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol](/img/structure/B1673891.png)
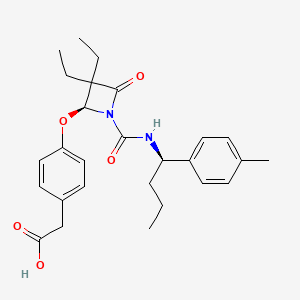
![2-[2-[[1-Carboxy-4-(diaminomethylideneamino)-3-hydroxybutyl]amino]ethylamino]butanedioic acid](/img/structure/B1673893.png)
![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1673894.png)
![(18Z)-1,14,24-Trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673896.png)
![tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673898.png)

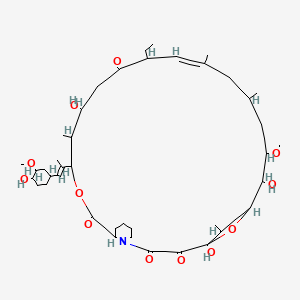
![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)
